2-(Dimethylamino)ethyl 2-iodobenzoate
Description
2-(Dimethylamino)ethyl 2-iodobenzoate is an aromatic ester featuring a dimethylaminoethyl chain esterified to 2-iodobenzoic acid. The compound combines a bulky iodine substituent in the ortho position of the benzene ring with a polar dimethylaminoethyl ester group.
Properties
Molecular Formula |
C11H14INO2 |
|---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-iodobenzoate |
InChI |
InChI=1S/C11H14INO2/c1-13(2)7-8-15-11(14)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3 |
InChI Key |
YHZWKKZCILOKDZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1=CC=CC=C1I |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
2-(Dimethylamino)ethyl 2-iodobenzoate has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
-
Anticancer Activity:
Research has indicated that derivatives of this compound can exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation . -
Antimicrobial Properties:
The compound's effectiveness as an antimicrobial agent has also been noted. It has been used in formulations aimed at treating infections caused by resistant strains of bacteria .
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of this compound derivatives and their biological activity against various cancer cell lines. The results demonstrated significant inhibition of cell growth, suggesting potential for further development .
Material Science
Polymer Chemistry:
this compound is utilized in polymer chemistry as a photoinitiator in UV-curable coatings. Its ability to generate free radicals upon UV exposure makes it valuable in the production of durable coatings and adhesives.
- Applications in Coatings:
The compound is incorporated into formulations for automotive and industrial coatings due to its ability to enhance adhesion and durability .
Data Table: Applications in Material Science
| Application Type | Description | Benefits |
|---|---|---|
| Photoinitiator | Used in UV-curable coatings | Enhances adhesion, durability |
| Adhesives | Component in adhesive formulations | Improves bonding strength |
Analytical Chemistry
Use as a Reagent:
In analytical chemistry, this compound serves as a reagent for the detection of various analytes through chromatographic techniques.
- Chromatography:
It can be used as a derivatizing agent to improve the detectability of certain compounds during gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses .
Case Study:
A research article highlighted the use of this compound in HPLC for the analysis of pharmaceuticals, demonstrating improved separation and detection limits compared to traditional methods .
Comparison with Similar Compounds
2-(Diethylamino)ethyl 2-Iodobenzoate
Molecular Formula: C₁₃H₁₈INO₂; Molecular Weight: 347.196 g/mol
- Structural Difference: Replacement of dimethylamino (-N(CH₃)₂) with diethylamino (-N(C₂H₅)₂).
- Steric Effects: Bulkier diethyl groups may hinder nucleophilic attack or polymerization reactions.
Ethyl 4-(Dimethylamino)benzoate
Key Data : Used in resin cements as a co-initiator .
- Structural Difference: Dimethylamino group in the para position (vs. ortho-iodo in the target compound) and absence of iodine.
- Impact on Properties: Reactivity: The para-substituted dimethylamino group enhances electron donation, increasing the degree of conversion in resin systems (72% vs. 58% for methacrylate analogs) . Physical Properties: Resins with this compound exhibit superior flexural strength (120 MPa) and hardness compared to methacrylate-based systems.
- Role of Iodine : The target compound’s iodine may reduce electron density on the aromatic ring, altering reactivity in photopolymerization.
2-(Dimethylamino)ethyl Methacrylate
Key Data : Co-initiator in resin cements .
- Structural Difference : Methacrylate ester (CH₂=C(CH₃)COO-) vs. benzoate ester.
- Impact on Properties: Polymerization: Methacrylate’s vinyl group enables rapid polymerization but lowers degree of conversion (58% vs. 72% for ethyl 4-(dimethylamino)benzoate) . Stability: Benzoate esters (like the target compound) are generally more hydrolytically stable than methacrylates.
Methyl 2-Amino-4-methyl-5-iodobenzoate
Molecular Formula: C₁₀H₁₂INO₂; Molecular Weight: 291.09 g/mol .
- Structural Difference: Amino (-NH₂) and methyl groups at positions 2 and 4 (vs. dimethylaminoethyl ester and iodine at position 2).
- Impact on Properties: Electron Density: The amino group activates the ring toward electrophilic substitution, contrasting with the deactivating ester group in the target compound. Applications: Suited for nucleophilic aromatic substitution due to iodine’s leaving-group ability.
2-[(3-Iodobenzoyl)amino]benzamide
Molecular Formula : C₁₄H₁₁IN₂O₂; Molecular Weight : 366.16 g/mol .
- Structural Difference : Amide linkage (-CONH-) vs. ester (-COO-).
- Impact on Properties :
- Stability : Amides resist hydrolysis better than esters, making this compound more stable under acidic/basic conditions.
- Reactivity : Less prone to ester-exchange reactions, limiting utility in polymerization but enhancing stability in drug formulations.
Comparative Data Table
Key Research Findings
- Steric and Electronic Effects : Ortho-substituted iodine in the target compound introduces steric hindrance and electron-withdrawing effects, reducing ring reactivity toward electrophiles but enhancing radical generation .
- Amino Group Influence: Dimethylaminoethyl esters exhibit higher solubility in polar solvents than diethyl analogs, critical for homogeneous resin formulations .
- Role of Iodine : Iodine’s polarizability and leaving-group ability make iodobenzoates valuable in Suzuki-Miyaura couplings or as photoinitiators .
Q & A
Q. How should researchers design experiments to validate conflicting data on the compound’s stability under UV irradiation?
- Answer: Controlled studies should:
- Use calibrated UV light sources with defined wavelengths (e.g., 365 nm).
- Monitor degradation via high-performance liquid chromatography (HPLC).
- Compare stability in inert (N) vs. aerobic conditions.
- Publish raw data and statistical analyses for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
